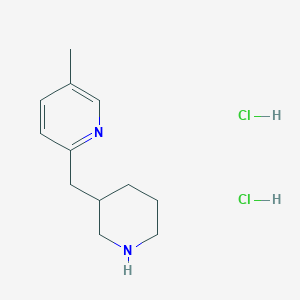
5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2. It has a molecular weight of 263.2 g/mol. The IUPAC name for this compound is 2-(piperidin-3-ylmethyl)pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for “5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride” is 1S/C11H16N2.2ClH/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10;;/h1-2,5,7,10,12H,3-4,6,8-9H2;2*1H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación
Antidepressant Potential : The compound has shown potential as an antidepressant in preclinical studies. A study by Vacher et al. (1999) found that certain derivatives of this compound, when modified with fluorine, exhibited enhanced 5-HT1A agonist activity and potent antidepressant effects in rats (Vacher et al., 1999).
Analgesic Effects in Neuropathic Pain : Research by Deseure et al. (2002) and Colpaert et al. (2004) indicated that derivatives of this compound are effective in reducing neuropathic pain. Specifically, these studies showed that these compounds produced profound analgesia in rodent models of chronic nociceptive and neuropathic pain, including trigeminal neuropathic pain (Deseure et al., 2002); (Colpaert et al., 2004).
Synthesis and Chemical Properties : Shen Li (2012) described the synthesis of a closely related compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, which is an intermediate in the synthesis of lafutidine (Shen Li, 2012).
Insecticidal Activities : A study by Bakhite et al. (2014) explored the toxicity of certain pyridine derivatives, including compounds structurally similar to 5-Methyl-2-(piperidin-3-ylmethyl)pyridine, against cowpea aphids, suggesting potential insecticidal applications (Bakhite et al., 2014).
Corrosion Inhibition : Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron. This study demonstrates the potential use of such compounds in industrial applications to prevent metal corrosion (Kaya et al., 2016).
Cancer Treatment : A compound structurally related to 5-Methyl-2-(piperidin-3-ylmethyl)pyridine was discussed in the context of treating cancer by inhibiting Aurora A in a study by ロバート ヘンリー,ジェームズ (2006) (ロバート ヘンリー,ジェームズ, 2006).
Propiedades
IUPAC Name |
5-methyl-2-(piperidin-3-ylmethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-4-5-12(14-8-10)7-11-3-2-6-13-9-11;;/h4-5,8,11,13H,2-3,6-7,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUKDADISUQSJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC2CCCNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

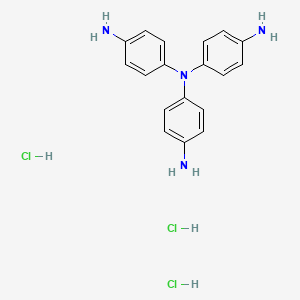
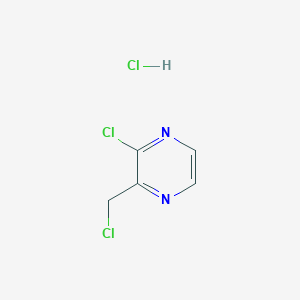
![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)

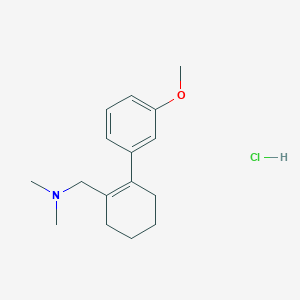
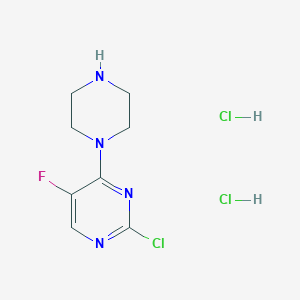
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)
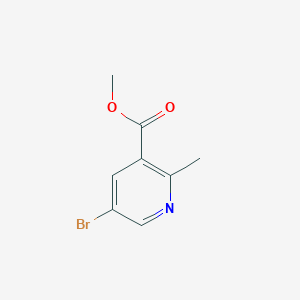
![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)
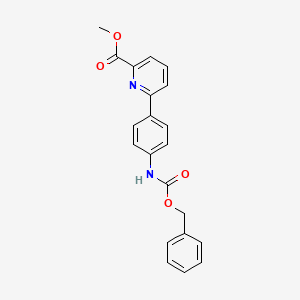
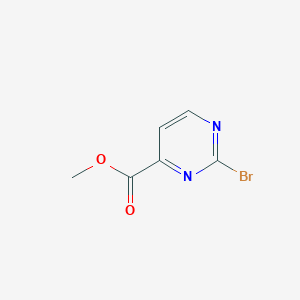
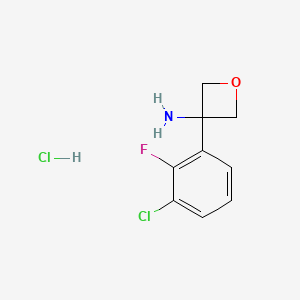

![3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid](/img/structure/B1427737.png)